Ortho-Halogenated Benzenesulfonamide Scaffold Confers Enhanced Anticoagulant Activity Relative to Meta- and Para-Substituted Analogs
This compound features an ortho-fluorine substituent adjacent to the sulfonamide group, a structural feature that has been quantitatively correlated with enhanced anticoagulant activity in halogenated benzenesulfonamide biguanides. In a systematic structure-activity relationship study evaluating nine benzenesulfonamide biguanides with o-, m-, and p- chloro, bromo, and fluoro substituents, all ortho-derivatives (including ortho-bromo, ortho-chloro, and ortho-fluoro) demonstrated significant prolongation of prothrombin time (PT) and activated partial thromboplastin time (APTT), whereas meta- and para-substituted compounds failed to produce statistically significant effects [1][2]. This ortho-substitution effect is class-level inference applicable to 3-bromo-6-chloro-2-fluorobenzene-1-sulfonamide by virtue of its 2-fluoro substitution pattern relative to the sulfonamide group.
| Evidence Dimension | Anticoagulant activity (ortho- vs meta- vs para-halogen substitution effect on coagulation parameters) |
|---|---|
| Target Compound Data | Ortho-halogen substitution pattern (2-fluoro) present in target compound |
| Comparator Or Baseline | Ortho-fluoro benzenesulfonamide biguanide (compound 7) vs ortho-bromo (compound 4) vs ortho-chloro (compound 1) vs meta/para analogs |
| Quantified Difference | Ortho-derivatives: significant PT/APTT prolongation; meta- and para-derivatives: no significant effect; ortho-bromo and ortho-fluoro derivatives additionally slowed fibrin polymerization and increased thrombin time |
| Conditions | Human plasma coagulation assays; compound concentrations evaluated for effects on PT, APTT, TT, and fibrin polymerization kinetics |
Why This Matters
For anticoagulant drug discovery programs, compounds bearing ortho-halogen substitution on the benzenesulfonamide scaffold provide a validated pharmacophoric feature that meta- and para-substituted analogs lack, directly impacting hit-to-lead prioritization and procurement of structurally appropriate starting materials.
- [1] Markowicz-Piasecka, M., Sikora, J., Zajda, A., Huttunen, K.M. Novel halogenated sulfonamide biguanides with anti-coagulation properties. Bioorganic Chemistry. 2020; 94:103444. View Source
- [2] MEDLINE Abstract. Novel halogenated sulfonamide biguanides with anti-coagulation properties. Bioorg Chem. 2020; 94:103444. PMID: 31776031. View Source
